Wild-Type HIV-1 Potency Comparison: HIV-1 Inhibitor-50 vs. Efavirenz and Nevirapine
HIV-1 inhibitor-50 demonstrates potent antiviral activity against wild-type HIV-1 (IIIB strain) with an EC50 of 3.04 nM in MT-4 cells . For context, efavirenz, a clinically approved first-generation NNRTI, exhibits a reported wild-type EC50 of 1.7 nM in MT-4 cells, while nevirapine is substantially less potent, often exceeding 100 nM [1]. This places HIV-1 inhibitor-50's potency in the same single-digit nanomolar range as efavirenz, but with a distinct chemical scaffold designed to circumvent resistance pathways .
| Evidence Dimension | Antiviral potency (EC50) against wild-type HIV-1 |
|---|---|
| Target Compound Data | 3.04 nM |
| Comparator Or Baseline | Efavirenz: 1.7 nM; Nevirapine: >100 nM |
| Quantified Difference | HIV-1 inhibitor-50 is 1.8-fold less potent than efavirenz but >33-fold more potent than nevirapine against WT virus. |
| Conditions | MT-4 cell-based assay, HIV-1 IIIB strain |
Why This Matters
For researchers requiring a potent WT inhibitor with a scaffold distinct from first-line clinical drugs, HIV-1 inhibitor-50 provides a valuable alternative to avoid cross-resistance confounders.
- [1] PMC4750659. Table 1: EC50s for wild type were 1.7 nM for EFV. Antimicrob Agents Chemother. View Source
